molecular formula C14H8ClNO2S2 B2636596 (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one CAS No. 259812-47-0

(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B2636596
CAS No.: 259812-47-0
M. Wt: 321.79
InChI Key: IHYIQEBEGTWEDV-KPKJPENVSA-N
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Description

(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C14H8ClNO2S2 and its molecular weight is 321.79. The purity is usually 95%.
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Biological Activity

The compound (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound features a thiazolidine ring, a furan moiety, and a chlorophenyl substituent. The synthesis typically involves the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde, followed by reaction with thiosemicarbazide under acidic conditions to form the thiazolidine ring .

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown moderate to strong antiproliferative activity in various human cancer cell lines. In one study, derivatives demonstrated IC50 values as low as 0.31 µM against the HT-29 cell line . The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. Some derivatives have been tested against Mycobacterium tuberculosis and other pathogens, showing promising results in inhibiting bacterial growth . The presence of the thiazole nucleus is crucial for this activity, as it interacts with bacterial enzymes and disrupts metabolic pathways .

Antioxidant Properties

The antioxidant capacity of thiazolidinones has been evaluated through various assays, including the TBARS assay for lipid peroxidation. Substituted compounds have shown enhanced antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

The biological effects of this compound are hypothesized to result from its ability to inhibit specific enzymes or receptors involved in disease processes. For instance, inhibition of cyclooxygenase enzymes has been suggested as a mechanism for its anti-inflammatory and anticancer effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound A Thiazolidinone with different substituentsAnticancer0.31
Compound B Similar thiazole structureAntimicrobial-
Compound C Furan-containing derivativeAntioxidant-

Case Studies

  • Anticancer Study : A series of thiazolidinones were synthesized and tested against various cancer cell lines. The study highlighted that electron-donating groups significantly enhance cytotoxicity .
  • Antimicrobial Evaluation : A compound structurally similar to this compound was evaluated for its activity against Mycobacterium tuberculosis, showing effective inhibition at low concentrations .
  • Antioxidant Assessment : Research demonstrated that specific substitutions on the thiazolidinone framework could lead to improved antioxidant activities compared to unsubstituted versions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one shows promising activity against various bacterial strains, including resistant strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Thiazole compounds have been investigated for their anticancer potential. In vitro studies suggest that this specific thiazole derivative can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, it has shown efficacy against breast and colon cancer cell lines.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for treating inflammatory diseases.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant inhibition of Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values of 15 µM after 48 hours of treatment.
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 50% at a concentration of 10 µM.

Q & A

Q. (Basic) What are the recommended synthesis and characterization methods for this compound?

Answer:
The compound’s synthesis typically involves a Knoevenagel condensation reaction between a substituted furan aldehyde and a thiazolidinone precursor. Key steps include:

  • Synthesis Optimization : Use anhydrous conditions and catalysts like piperidine or acetic acid to enhance yield. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Characterization :
    • NMR Spectroscopy : Confirm regioselectivity and stereochemistry (e.g., 1^1H NMR for vinyl proton coupling patterns, 13^{13}C NMR for carbonyl group identification) .
    • Elemental Analysis (CHNS) : Validate molecular formula purity (e.g., deviations >0.3% indicate impurities) .
    • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. (Advanced) How can researchers resolve contradictions in spectral data interpretation for this compound?

Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Mitigation strategies include:

  • Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to resolve ambiguities in double-bond configurations (e.g., E/Z isomerism) .
  • Computational Modeling : Employ density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
  • Controlled Crystallization : Perform recrystallization in varying solvents (e.g., DMSO vs. ethanol) to isolate stable polymorphs for single-crystal X-ray analysis .

Q. (Basic) What analytical techniques are critical for assessing the compound’s purity?

Answer:
Purity assessment requires orthogonal methods:

  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water mobile phase; monitor at λ = 254 nm for thiazole and furan chromophores .
  • Melting Point Analysis : Compare observed ranges with literature values (deviations >2°C suggest impurities) .
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition events below 200°C .

Q. (Advanced) How should researchers design experiments to evaluate this compound’s biological activity?

Answer:
Adopt a tiered approach:

  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like cyclooxygenase-2 (COX-2) or kinases .
  • In Vitro Assays :
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell lines (e.g., MCF-7 for cytotoxicity) .
    • Mechanistic Studies : Use Western blotting to assess downstream protein expression (e.g., caspase-3 for apoptosis) .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Q. (Advanced) What methodologies are recommended for studying this compound’s environmental fate and ecological risks?

Answer:
Follow the framework from Project INCHEMBIOL :

  • Physicochemical Properties : Determine logP (octanol-water partition coefficient) and hydrolysis half-life at pH 4–9 .
  • Biotic Degradation : Use OECD 301F respirometry to assess microbial mineralization in soil/water systems .
  • Ecotoxicity Testing :
    • Algae (OECD 201) : Measure growth inhibition in Raphidocelis subcapitata at 0.1–10 mg/L.
    • Daphnia (OECD 202) : Evaluate 48-hour immobilization EC50 values .

Q. (Advanced) How can researchers integrate this compound’s activity into existing pharmacological frameworks?

Answer:
Link to theoretical frameworks such as:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) on COX-2 inhibition using QSAR models .
  • Kinetic Studies : Perform time-dependent enzyme inhibition assays to classify the compound as reversible or irreversible .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. (Basic) What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Q. (Advanced) How can computational tools enhance the study of this compound’s reactivity?

Answer:

  • Reactivity Prediction : Use Gaussian 09 to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
  • Degradation Pathways : Simulate hydrolysis and photolysis pathways using EPI Suite’s AOPWIN module .
  • Crystal Structure Prediction (CSP) : Employ Mercury CSD to model packing arrangements and predict solubility .

Properties

IUPAC Name

(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYIQEBEGTWEDV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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